REACTION_CXSMILES
|
II.[N:3]([CH:6]=[CH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)=[C:4]=[O:5]>ClC1C=CC=CC=1Cl>[CH3:14][C:11]1[CH:10]=[C:9]2[C:8]([CH:7]=[CH:6][NH:3][C:4]2=[O:5])=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
1-(2-isocyanato-vinyl)-4-methyl-benzene
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N(=C=O)C=CC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
then concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 40% EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C2C=CNC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 39.1 mmol | |
AMOUNT: MASS | 6.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |